![molecular formula C17H12BrClFNO2 B14301043 2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one CAS No. 126149-65-3](/img/structure/B14301043.png)
2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is a complex organic compound that features a bromine atom, a chlorine atom, and a fluorobenzoyl group attached to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of Substituents: The chloro and fluorobenzoyl groups are introduced through electrophilic aromatic substitution reactions.
Bromination: The final step involves the bromination of the ethanone moiety using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation would yield a ketone.
Scientific Research Applications
2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane:
1-Bromo-2-chloroethane: Used in organic synthesis for regio- and diastereoselective reactions.
2-Bromo-5-fluorophenol: Used for the synthesis of polycyclic antagonists.
Uniqueness
2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is unique due to its specific combination of substituents and the indole core. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
126149-65-3 |
|---|---|
Molecular Formula |
C17H12BrClFNO2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C17H12BrClFNO2/c18-9-15(22)21-6-5-10-7-11(19)8-13(16(10)21)17(23)12-3-1-2-4-14(12)20/h1-4,7-8H,5-6,9H2 |
InChI Key |
NPRCMVVHDPJUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2C(=O)C3=CC=CC=C3F)Cl)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-](/img/structure/B14300971.png)

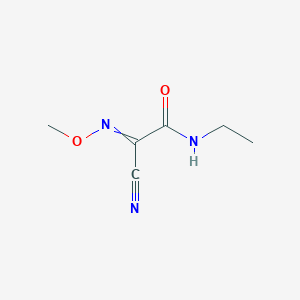
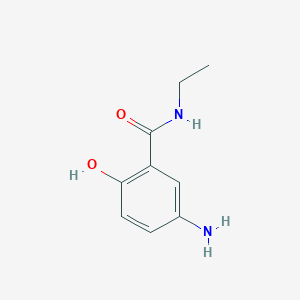
![1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one](/img/structure/B14300993.png)
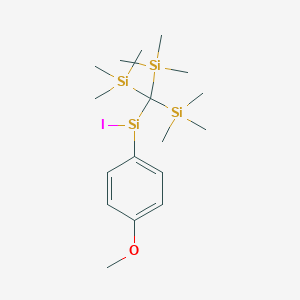
![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)

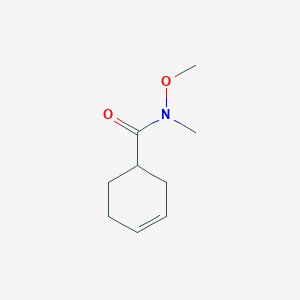
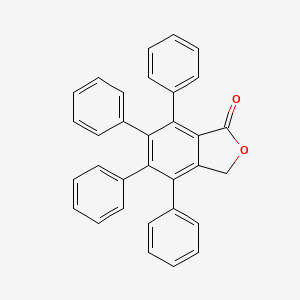
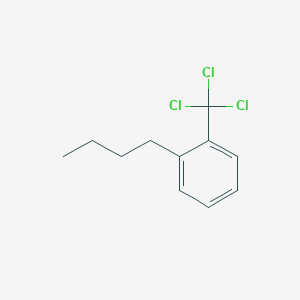
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
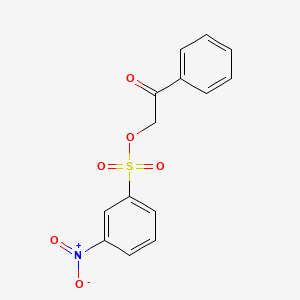
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
